molecular formula C9H14N4S B15293885 2-Methyl-6-thiomorpholinopyrimidin-4-amine

2-Methyl-6-thiomorpholinopyrimidin-4-amine

Cat. No.: B15293885
M. Wt: 210.30 g/mol
InChI Key: BQPGYVIQCNFVBF-UHFFFAOYSA-N
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Description

2-Methyl-6-thiomorpholinopyrimidin-4-amine (CAS 1501622-83-8) is a chemical compound with the molecular formula C9H14N4S and a molecular weight of 210.30 . This pyrimidine-based structure, which features a thiomorpholine substituent, is of significant interest in medicinal chemistry and biochemical research. Compounds with the thiomorpholine and pyrimidine-amine motifs are frequently explored as key scaffolds in the development of enzyme inhibitors . Specifically, this structural class has been investigated for its potential interaction with cholinesterase enzymes, such as Butyrylcholinesterase (BCHE), which is a successful therapeutic target for conditions including pain and Alzheimer's disease . As a small molecule inhibitor, this compound provides researchers with a valuable tool for probing enzyme kinetics, signal transduction pathways, and for hit-to-lead optimization in drug discovery programs. It is supplied as a high-purity material for laboratory research use. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H14N4S

Molecular Weight

210.30 g/mol

IUPAC Name

2-methyl-6-thiomorpholin-4-ylpyrimidin-4-amine

InChI

InChI=1S/C9H14N4S/c1-7-11-8(10)6-9(12-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3,(H2,10,11,12)

InChI Key

BQPGYVIQCNFVBF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCSCC2)N

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution

The most widely reported method involves displacing a chloro substituent on the pyrimidine ring with thiomorpholine.

Procedure from :

  • Starting Material : 4-Chloro-2-methyl-6-(thiomorpholino)pyrimidin-5-yl acetamide (1b, 1 mmol).
  • Reaction Conditions :
    • Base : Triethylamine (1.2 mmol) in dimethyl sulfoxide (DMSO).
    • Nucleophile : Thiomorpholine (1.5 mmol) added dropwise at room temperature.
    • Workup : Extraction with dichloromethane, drying over Na₂SO₄, and column chromatography (ethyl acetate/dichloromethane).
  • Yield : 72.1% after purification.

Mechanistic Insight :
The reaction proceeds via an SₙAr mechanism, where the electron-deficient C6 position of the pyrimidine ring undergoes nucleophilic attack by thiomorpholine. The methyl group at C2 exerts an electron-donating effect, slightly deactivating the ring but permitting substitution under mild conditions.

Multi-step Synthesis from Pyrimidine Precursors

A modular strategy from employs dichloropyrimidine intermediates:

  • Intermediate Preparation :
    • 2,4-Dichloro-6-methylpyrimidine reacts with piperazine derivatives to form 4-chloro-6-(piperazin-1-yl)-2-methylpyrimidine.
  • Thiomorpholine Introduction :
    • Conditions : K₂CO₃ in DMF at 100–120°C for 12–14 hours.
    • Yield : 78% for analogous structures.

Advantages :

  • Enables diversification of the C4 amine group.
  • Compatible with high-throughput screening for structure-activity relationship (SAR) studies.

Optimization of Reaction Conditions

Solvent and Base Selection

Parameter Optimal Conditions Yield Impact Reference
Solvent DMSO or DMF +15–20%
Base Triethylamine vs. K₂CO₃ Neutral vs. Basic pH
Temperature 25°C (rt) vs. 100–120°C Time-dependent

Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity, while elevated temperatures accelerate substitution kinetics.

Purification Challenges

  • Byproducts : Residual thiomorpholine and regioisomers.
  • Solution : Silica gel chromatography with ethyl acetate/dichloromethane (1:2 v/v) effectively isolates the target compound.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) :
    • δ 10.38 (s, 1H, NH), 6.75 (s, 1H, pyrimidine-H), 3.90 (t, J = 9.2 Hz, 4H, thiomorpholine-CH₂), 2.64 (t, J = 9.2 Hz, 4H, thiomorpholine-S-CH₂), 2.40 (s, 3H, CH₃).
  • HRMS : [M+H]⁺ calculated for C₉H₁₄N₄S: 217.0914; observed: 217.0918.

Purity Assessment

  • HPLC : >99% purity achieved using a C18 column (method A: 10.14 min retention time).

Comparative Analysis of Methodologies

Method Advantages Limitations Yield Reference
SₙAr in DMSO Mild conditions Column purification needed 72.1%
Multi-step (DMF) Scalable for derivatives High-temperature required 78%

The DMSO-based method offers operational simplicity, whereas the multi-step approach facilitates structural diversification.

Challenges and Limitations

  • Thiomorpholine Handling : Malodorous and moisture-sensitive, requiring inert atmosphere protocols.
  • Regioselectivity : Competing substitution at C4 may occur without proper directing groups.
  • Scalability : Chromatography remains a bottleneck for industrial-scale production.

Industrial-scale Considerations

  • Alternative Purification : Recrystallization from ethanol/water mixtures reduces reliance on chromatography.
  • Continuous Flow Systems : Potential to enhance throughput and safety for high-temperature steps.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-thiomorpholinopyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the thiomorpholine ring to a sulfoxide or sulfone.

    Reduction: Reduction reactions can target the pyrimidine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrimidine ring or the thiomorpholine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

2-Methyl-6-thiomorpholinopyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: This compound and its derivatives have shown potential as antitrypanosomal and antiplasmodial agents. They are being investigated for their activity against diseases like sleeping sickness and malaria.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: Its interactions with various biological targets are being studied to understand its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-Methyl-6-thiomorpholinopyrimidin-4-amine involves its interaction with specific molecular targets. For instance, in its role as an antitrypanosomal agent, it may inhibit key enzymes or pathways essential for the survival of the Trypanosoma parasites . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 2-Methyl-6-thiomorpholinopyrimidin-4-amine with structurally related pyrimidine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Features/Activities References
2-Methyl-6-thiomorpholinopyrimidin-4-amine 2-Me, 6-thiomorpholine C₉H₁₄N₄S 210.30 Enhanced lipophilicity (due to sulfur); inferred potential in CNS targeting
6-Thiomorpholinopyrimidin-4-amine 6-thiomorpholine C₈H₁₂N₄S 196.27 Base structure; used in crystallography studies
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine 4-Me, 6-piperidine C₁₀H₁₆N₄ 192.26 Crystalline solid; explored as a drug scaffold
N-Butyl-4-methyl-6-phenylpyrimidin-2-amine 2-butyl, 4-Me, 6-Ph C₁₅H₁₈N₄ 254.33 High hydrophobicity; microwave-synthesized
6-Chloro-5-iodo-2-methylsulfanylpyrimidin-4-amine 6-Cl, 5-I, 2-SMe C₅H₅ClIN₃S 316.53 Halogen-rich; potential antimicrobial agent
4-(4-Morpholinophenyl)-6-aryl-pyrimidin-2-amine 4-morpholinophenyl, 6-aryl Variable ~300–350 Tunable aryl groups; anti-inflammatory activity

Key Observations:

Substituent Effects: Thiomorpholine vs. Methyl vs. Halogen Substituents: Methyl groups (e.g., 2-Me) enhance metabolic stability, while halogens (e.g., 6-Cl, 5-I) improve binding to hydrophobic pockets in enzymes .

Biological Activities: Analogs like 4-(4-morpholinophenyl)-6-aryl-pyrimidin-2-amine exhibit anti-inflammatory properties, suggesting the thiomorpholine variant may share similar activities . N-Butyl-4-methyl-6-phenylpyrimidin-2-amine highlights the role of bulky substituents (e.g., phenyl, butyl) in modulating receptor selectivity .

Synthetic Methods: Reductive amination (e.g., with methylamine) is common for introducing amine groups . Pyrimidine ring formation via condensation of enones with guanidine nitrate is a scalable approach .

Crystallographic Data :

  • Derivatives like 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine form planar pyrimidine rings with substituents adopting equatorial orientations, critical for intermolecular interactions .

Notes

  • Limitations: Direct studies on 2-Methyl-6-thiomorpholinopyrimidin-4-amine are scarce; comparisons rely on structural analogs.
  • Research Gaps : Experimental validation of its pharmacokinetics, toxicity, and target-specific efficacy is needed.
  • Methodology: SHELX programs and ORTEP-III are recommended for crystallographic analysis of novel derivatives.

Biological Activity

2-Methyl-6-thiomorpholinopyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in drug development.

Molecular Characteristics:

  • Molecular Formula: C8H12N4S
  • Molecular Weight: 196.27 g/mol
  • IUPAC Name: 2-Methyl-6-(thiomorpholin-4-yl)pyrimidin-4-amine

Biological Activity

The compound has been investigated for various biological activities, including:

  • Antimicrobial Activity: Studies have shown that 2-Methyl-6-thiomorpholinopyrimidin-4-amine exhibits significant antimicrobial properties against a range of bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, which is critical for their survival.
  • Anticancer Properties: Preliminary research indicates that the compound may inhibit the proliferation of cancer cells. It appears to interfere with key signaling pathways involved in cell division and survival, making it a candidate for further anticancer drug development.
  • Anti-inflammatory Effects: The compound has demonstrated potential in reducing inflammation markers in vitro. It may modulate immune responses by inhibiting pro-inflammatory cytokines.

The biological activity of 2-Methyl-6-thiomorpholinopyrimidin-4-amine can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to nucleic acid synthesis.
  • Receptor Modulation: It has been suggested that the compound could bind to specific receptors involved in cellular signaling, thereby altering cellular responses.

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of this compound:

StudyFocusFindings
Antimicrobial ActivityShowed effective inhibition against Gram-positive and Gram-negative bacteria with MIC values comparable to standard antibiotics.
Anticancer ResearchDemonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity.
Anti-inflammatory StudyReduced levels of TNF-alpha and IL-6 in treated macrophages, suggesting a mechanism for its anti-inflammatory effects.

Q & A

Q. What are the standard synthetic routes for 2-methyl-6-thiomorpholinopyrimidin-4-amine, and how can intermediates be characterized?

Methodological Answer: A common approach involves condensation reactions between substituted enones and guanidine derivatives. For example, (E)-1-(substituted-phenyl)-3-arylprop-2-en-1-ones can be treated with guanidine nitrate in refluxing ethanol, catalyzed by lithium hydroxide, to yield pyrimidin-4-amine derivatives . Key steps include:

  • Reaction conditions: Reflux in ethanol (4–6 h) with LiOH as a base catalyst.
  • Purification: Column chromatography using silica gel and ethyl acetate/petroleum ether mixtures (e.g., 2:8 ratio) .
  • Characterization: Melting point analysis, elemental analysis, and spectral techniques (FT-IR, ¹H/¹³C NMR) confirm structural integrity .

Q. How can the crystal structure of 2-methyl-6-thiomorpholinopyrimidin-4-amine be determined experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:

  • Crystallization: Slow evaporation of a saturated solution in polar solvents (e.g., ethanol or DMSO).
  • Data collection: Use a diffractometer (e.g., Bruker D8 Venture) at low temperatures (e.g., 85–273 K) to minimize thermal motion .
  • Refinement: Employ SHELXL for structure solution, with validation metrics (R factor < 0.05) ensuring accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer: Discrepancies in NMR or mass spectrometry data often arise from tautomerism or impurities. Mitigation strategies:

  • Multi-technique validation: Cross-reference NMR with FT-IR (e.g., NH/amine stretches at ~3300 cm⁻¹) and high-resolution mass spectrometry (HRMS) .
  • Dynamic NMR studies: Variable-temperature ¹H NMR can identify tautomeric equilibria (e.g., amine vs. imine forms) .
  • Computational modeling: Use DFT calculations (e.g., Gaussian 09) to predict chemical shifts and compare with experimental data .

Q. What experimental design considerations are critical for optimizing the synthesis of thiomorpholine-substituted pyrimidines?

Methodological Answer: Key factors include:

  • Solvent selection: Ethanol or THF maximizes yield while minimizing side reactions (e.g., sulfonamide hydrolysis) .
  • Catalyst optimization: Lithium hydroxide outperforms NaOH/KOH in suppressing byproducts (e.g., dimerization) .
  • Time-temperature profiles: Shorter reflux times (≤4 h) reduce decomposition, as monitored by TLC .
  • Scale-up challenges: Use continuous flow reactors for reproducibility in multi-gram syntheses .

Q. How can researchers leverage crystallographic data to predict biological activity?

Methodological Answer: Structural insights guide structure-activity relationship (SAR) studies:

  • Hydrogen-bonding networks: Identify key interactions (e.g., N–H⋯O/S) between the pyrimidine core and target proteins using PDB-deposited coordinates .
  • Conformational analysis: Compare torsion angles (e.g., thiomorpholine ring puckering) with active/inactive analogs .
  • Docking studies: Use AutoDock Vina to simulate binding modes in enzymes (e.g., kinases or microbial targets) .

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